molecular formula C5H5ClN2O2S B15255934 Pyrimidin-2-ylmethanesulfonyl chloride CAS No. 1017794-50-1

Pyrimidin-2-ylmethanesulfonyl chloride

Cat. No.: B15255934
CAS No.: 1017794-50-1
M. Wt: 192.62 g/mol
InChI Key: PQVJXGWFBWURJP-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylmethanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidin-2-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrimidine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran.

    Catalysts: Triethylamine, pyridine, and other bases.

Major Products Formed:

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: Pyrimidin-2-ylmethanesulfonyl chloride is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with biological activity, as the pyrimidine ring is a common motif in many biologically active molecules .

Properties

CAS No.

1017794-50-1

Molecular Formula

C5H5ClN2O2S

Molecular Weight

192.62 g/mol

IUPAC Name

pyrimidin-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-7-2-1-3-8-5/h1-3H,4H2

InChI Key

PQVJXGWFBWURJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CS(=O)(=O)Cl

Origin of Product

United States

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